

Spectroscopic Analysis of 2,4,6-Tri-tert-butylaniline: A Technical Guide

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Compound of Interest

Compound Name: **2,4,6-Tri-tert-butylaniline**

Cat. No.: **B181305**

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Introduction

2,4,6-Tri-tert-butylaniline is a sterically hindered aromatic amine with the chemical formula $C_{18}H_{31}N$ and a molecular weight of 261.45 g/mol .[\[1\]](#)[\[2\]](#) Its bulky tert-butyl groups at the ortho and para positions create a unique chemical environment that significantly influences its reactivity and spectroscopic properties. This technical guide provides a comprehensive overview of the Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for **2,4,6-Tri-tert-butylaniline**, intended for researchers, scientists, and professionals in drug development and chemical synthesis.

Data Presentation

The following tables summarize the key spectroscopic data for **2,4,6-Tri-tert-butylaniline**.

Table 1: 1H NMR Spectroscopic Data Solvent: $CDCl_3$, Reference: Tetramethylsilane (TMS) at 0.00 ppm

Chemical Shift (δ) ppm	Multiplicity	Integration	Assignment
~7.29	Singlet	2H	Aromatic H (meta-protons)
~4.45	Singlet	2H	Amine (-NH ₂)
~1.45	Singlet	18H	ortho-tert-butyl protons
~1.31	Singlet	9H	para-tert-butyl protons

Note: The exact chemical shifts can vary slightly depending on the solvent and concentration.

Table 2: ¹³C NMR Spectroscopic Data Solvent: CDCl₃

Chemical Shift (δ) ppm	Assignment
~143.0	C-N (aromatic)
~136.1	C-tert-butyl (ortho, aromatic)
~134.8	C-tert-butyl (para, aromatic)
~121.5	C-H (aromatic)
~34.2	Quaternary C (ortho-tert-butyl)
~31.8	Quaternary C (para-tert-butyl)
~31.5	CH ₃ (para-tert-butyl)
~30.1	CH ₃ (ortho-tert-butyl)

Table 3: Infrared (IR) Spectroscopy Data Sample Preparation: KBr Wafer[3]

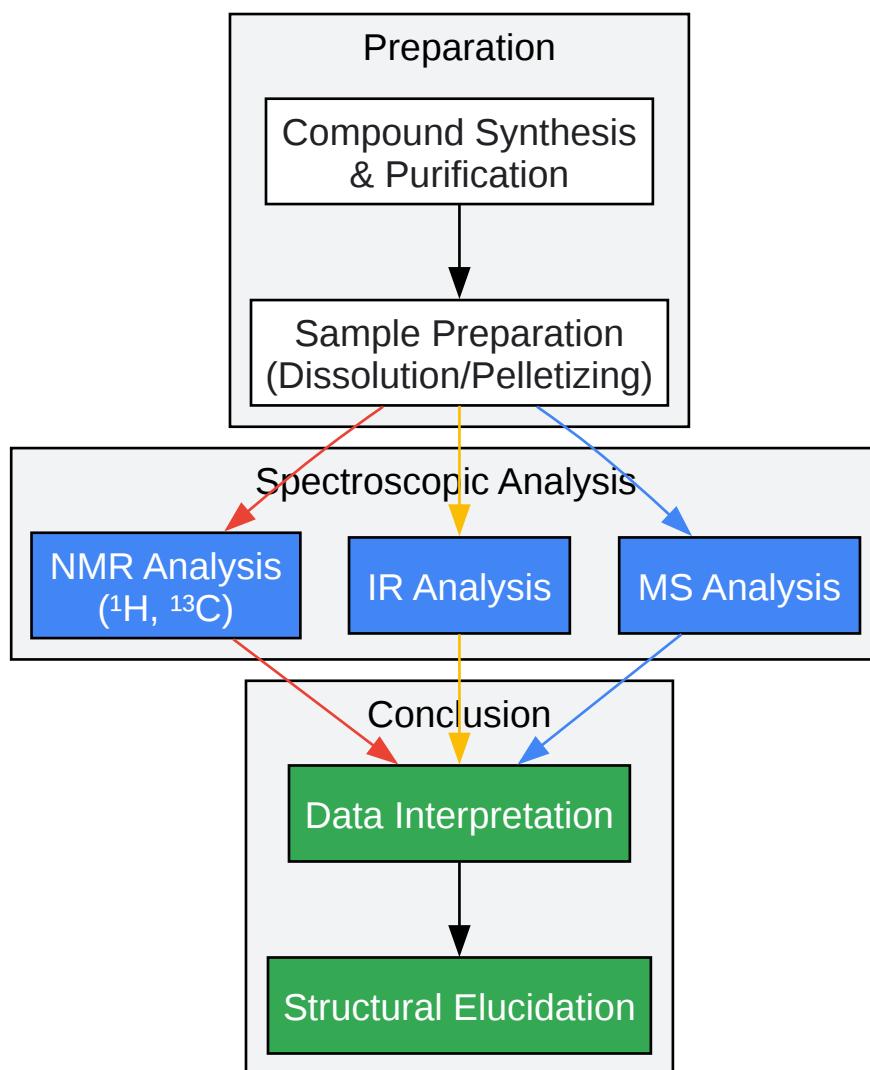
Wavenumber (cm ⁻¹)	Intensity	Assignment
~3500 - 3300	Medium, Sharp	N-H Stretch (amine)
~3000 - 2850	Strong	C-H Stretch (aliphatic, tert-butyl)
~1600	Medium	Aromatic C=C Stretch
~1480	Strong	C-H Bend (aliphatic)
~1250	Medium	C-N Stretch (aromatic amine)

Table 4: Mass Spectrometry (MS) Data Ionization Method: Electron Ionization (EI)

m/z Ratio	Relative Intensity	Assignment
261	High	[M] ⁺ (Molecular Ion)[3]
246	High	[M - CH ₃] ⁺ (Loss of a methyl group)[3]
57	High	[C ₄ H ₉] ⁺ (tert-butyl cation)

Experimental Workflow Visualization

The following diagram illustrates a generalized workflow for the spectroscopic characterization of a synthesized organic compound like **2,4,6-Tri-tert-butylaniline**.



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Caption: General workflow for spectroscopic analysis of an organic compound.

Experimental Protocols

Detailed methodologies for acquiring the spectroscopic data are provided below.

Nuclear Magnetic Resonance (NMR) Spectroscopy

- Instrumentation: A high-resolution NMR spectrometer (e.g., 400 MHz or higher) is required.
- Sample Preparation: Dissolve approximately 5-10 mg of **2,4,6-Tri-tert-butylaniline** in about 0.6 mL of a deuterated solvent, typically chloroform-d (CDCl_3).^{[4][5]} Add a small amount of

tetramethylsilane (TMS) to serve as an internal standard for chemical shift referencing (0.00 ppm).^[5] Transfer the solution to a clean, dry 5 mm NMR tube.

- ¹H NMR Data Acquisition: Acquire the proton spectrum at room temperature. A standard single-pulse experiment is typically sufficient.^[6] Use a pulse angle of 30-45° and a relaxation delay of 1-2 seconds to ensure proper signal relaxation.^[4] A sufficient number of scans (e.g., 16-64) should be co-added to achieve an adequate signal-to-noise ratio.^[4]
- ¹³C NMR Data Acquisition: Acquire the carbon spectrum using a proton-decoupled pulse sequence to simplify the spectrum to singlets for each unique carbon atom. A greater number of scans will be necessary compared to ¹H NMR to achieve a good signal-to-noise ratio due to the lower natural abundance of the ¹³C isotope.^[4]
- Data Processing: Apply a Fourier transform to the acquired Free Induction Decay (FID) signal. The resulting spectrum should be manually phased and baseline corrected to ensure accurate integration and peak picking.^[5]

Infrared (IR) Spectroscopy

- Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer is used for analysis.
- Sample Preparation (KBr Pellet Method): As **2,4,6-Tri-tert-butylaniline** is a solid, the KBr pellet (or wafer) technique is suitable.^[3]
 - Thoroughly grind 1-2 mg of the solid sample with approximately 100-200 mg of dry, spectroscopic grade potassium bromide (KBr) using an agate mortar and pestle.^[7] The goal is to reduce the particle size of the sample to less than the wavelength of the incident IR radiation to minimize scattering.^[8]
 - Transfer the finely ground powder to a pellet press.
 - Apply high pressure to form a thin, transparent or translucent pellet.^[9]
- Data Acquisition: Record a background spectrum of the empty sample holder. Place the KBr pellet in the sample holder within the instrument's sample compartment.^[10] Record the sample spectrum over the range of 4000-400 cm⁻¹. The instrument software will automatically subtract the background spectrum from the sample spectrum.^[4]

- Data Analysis: Identify characteristic absorption bands corresponding to the functional groups present in the molecule.

Mass Spectrometry (MS)

- Instrumentation: A mass spectrometer, often coupled with a gas chromatograph (GC-MS) for sample introduction, is used.
- Sample Preparation: Prepare a dilute solution of **2,4,6-Tri-tert-butylaniline** in a volatile organic solvent such as dichloromethane or methanol.[4]
- GC-MS Conditions:
 - Injector: Set to a temperature of ~250 °C to ensure rapid vaporization of the sample.[4]
 - Oven Program: Start at a moderate temperature (e.g., 100 °C) and ramp up to a final temperature (e.g., 280 °C) at a rate of 10-20 °C/min to separate the compound from any impurities.[4]
 - Carrier Gas: Helium is typically used.[4]
- Mass Spectrometer Conditions:
 - Ionization Mode: Use Electron Ionization (EI) with a standard energy of 70 eV.[4] This method generates a radical cation (the molecular ion) and characteristic fragment ions.[11]
 - Mass Analyzer: Scan a mass range appropriate for the compound, for instance, from m/z 40 to 400.[4]
- Data Analysis: Identify the molecular ion peak ($[M]^+$) to confirm the molecular weight of the compound. Analyze the fragmentation pattern to gain further structural information. For **2,4,6-Tri-tert-butylaniline**, a prominent fragment corresponds to the loss of a methyl group ($[M-15]^+$).[3]

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